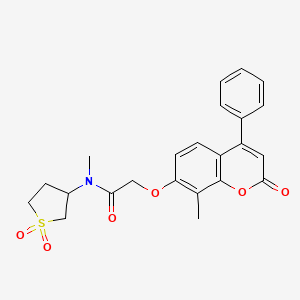![molecular formula C23H24N2O5S B14955800 Ethyl 2-({1-[(furan-2-ylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14955800.png)
Ethyl 2-({1-[(furan-2-ylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl}amino)-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, formamido, methylphenyl, oxoethyl, amino, dimethylthiophene, and carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Formation of the furan-2-yl formamido intermediate: This step involves the reaction of furan with formamide under specific conditions to yield the furan-2-yl formamido group.
Introduction of the 4-methylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the furan-2-yl formamido intermediate reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the oxoethyl group: This step involves the oxidation of the intermediate compound to introduce the oxoethyl group.
Coupling with the amino group: The intermediate is then reacted with an amine to form the amino group.
Formation of the dimethylthiophene carboxylate: The final step involves the cyclization and esterification reactions to form the dimethylthiophene carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
科学的研究の応用
ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- **ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE shares similarities with other compounds containing furan, formamido, methylphenyl, oxoethyl, amino, and thiophene groups.
Similar compounds: ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE, ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE, and ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE.
Uniqueness
The uniqueness of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H24N2O5S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5S/c1-5-29-23(28)18-14(3)15(4)31-22(18)25-20(24-21(27)17-7-6-12-30-17)19(26)16-10-8-13(2)9-11-16/h6-12,20,25H,5H2,1-4H3,(H,24,27) |
InChIキー |
NSUQPFQQVMLHLY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate](/img/structure/B14955724.png)

![(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B14955745.png)
![1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955748.png)
![(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B14955753.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14955758.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B14955759.png)
![2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14955765.png)

![N-(3,4-dimethoxybenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14955782.png)
methanone](/img/structure/B14955786.png)
![[(5Z)-5-{[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14955789.png)
![(2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B14955794.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14955807.png)
